3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide
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Overview
Description
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system, a triazolopyridine moiety, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions The initial step often includes the formation of the chromen ring system through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution reactions may yield various substituted derivatives.
Scientific Research Applications
3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The chromen ring system and the triazolopyridine moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid
- 7-methylcoumarin
- 6-methylcoumarin
Uniqueness
Compared to similar compounds, 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is unique due to the presence of the triazolopyridine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N4O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide |
InChI |
InChI=1S/C21H20N4O4/c1-13-9-21(27)29-17-11-16(28-2)14(10-15(13)17)6-7-20(26)22-12-19-24-23-18-5-3-4-8-25(18)19/h3-5,8-11H,6-7,12H2,1-2H3,(H,22,26) |
InChI Key |
HJGADXBGZLJNQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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